Product packaging for 5-Cyclopentyl-1H-pyrazol-3-ol(Cat. No.:CAS No. 467248-37-9)

5-Cyclopentyl-1H-pyrazol-3-ol

Cat. No.: B13951311
CAS No.: 467248-37-9
M. Wt: 152.19 g/mol
InChI Key: JLGLTWNOEJRGGG-UHFFFAOYSA-N
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Description

The Significance of Pyrazole (B372694) Derivatives in Scientific Disciplines

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a foundational scaffold for a vast array of chemical compounds. wisdomlib.orgnih.govnih.govglobalresearchonline.netbohrium.comijrpr.comglobalresearchonline.netrsc.orgnih.gov This structural motif is not merely a synthetic curiosity; it is a privileged core in medicinal chemistry and materials science. globalresearchonline.netbohrium.comijrpr.com The versatility of the pyrazole ring allows for functionalization at multiple positions, enabling the creation of diverse molecular architectures with tailored properties. nih.govijrpr.com

The applications of pyrazole derivatives are extensive, spanning pharmaceuticals, agrochemicals, polymers, cosmetics, and the food industry. nih.gov In medicinal chemistry, pyrazole-based compounds have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, antiviral, and antidiabetic properties. wisdomlib.orgijrpr.comglobalresearchonline.net This broad utility stems from the pyrazole core's ability to interact with various biological targets, such as enzymes and receptors. researchgate.netnih.gov Furthermore, the incorporation of a pyrazole moiety can enhance a molecule's pharmacokinetic profile, improving factors like solubility and bioavailability. ijrpr.com

The 1H-pyrazol-3-ol core, also known as pyrazolone (B3327878), is a key subtype of pyrazole derivatives with its own unique chemical personality. evitachem.compjoes.com It exists in tautomeric forms, which significantly influences its reactivity. evitachem.commdpi.com This structural feature, combined with the presence of both acidic and basic nitrogen atoms, allows the 1H-pyrazol-3-ol core to participate in a wide range of chemical transformations. mdpi.com

The reactivity of the 1H-pyrazol-3-ol ring is characterized by several key reaction types. The hydroxyl group can undergo substitution to form ethers and esters. evitachem.com Additionally, the core can participate in condensation reactions, for instance with aldehydes, to create more complex derivatives. evitachem.com The ring itself is susceptible to both electrophilic and nucleophilic attacks, with electrophilic substitution typically occurring at the C4 position. globalresearchonline.netmdpi.com The nitrogen atoms can also be involved in reactions such as alkylation and acylation. researchgate.net This rich and varied reactivity makes the 1H-pyrazol-3-ol scaffold a valuable building block in organic synthesis. evitachem.comresearchgate.net

Contextualization of 5-Cyclopentyl-1H-pyrazol-3-ol within Current Academic Research

The study of pyrazole derivatives has a rich history, dating back to the late 19th century with the work of Ludwig Knorr. nih.govglobalresearchonline.net His synthesis of pyrazolone from the condensation of ethyl acetoacetate (B1235776) and phenylhydrazine (B124118) laid the groundwork for over a century of research into this class of compounds. globalresearchonline.net Early investigations focused on the analgesic and antipyretic properties of pyrazolone analogs. pjoes.com

Over the decades, research has expanded to explore a vast chemical space of pyrazole derivatives. Seminal studies have focused on creating polysubstituted pyrazoles and understanding the regioselectivity of their synthesis. nih.govmdpi.com The development of multicomponent reactions and the use of various catalysts have further streamlined the synthesis of these compounds. nih.govmdpi.com More recently, the focus has shifted towards the development of pyrazole-containing drugs with high specificity and efficacy for a range of diseases. globalresearchonline.netbohrium.comnih.gov

The specific focus on this compound stems from the unique combination of the proven pyrazol-3-ol core and the bulky, hydrophobic cyclopentyl group. The cyclopentyl substituent is of particular interest as it can influence the compound's physical and biological properties. For instance, the presence of such a bulky group can impact the molecule's interaction with biological targets, potentially leading to enhanced selectivity or potency. nih.gov

Research into analogous compounds with different substituents at the 5-position has shown that this position is critical for modulating biological activity. Therefore, the investigation of the cyclopentyl derivative is a logical step in exploring the structure-activity relationships of this class of compounds. The potential applications for this compound are broad, ranging from its use as a building block in the synthesis of more complex molecules to its potential as a lead compound in drug discovery.

Research Objectives and Scope of Investigation for this compound

The primary research objectives for this compound encompass a thorough characterization of its chemical and physical properties, an exploration of its reactivity, and an evaluation of its potential applications. A key goal is to understand how the cyclopentyl group influences the established properties of the pyrazol-3-ol core.

The scope of investigation would include:

Synthesis and Characterization: Developing efficient synthetic routes to this compound and its derivatives. This would be followed by a comprehensive analysis of their structural and physicochemical properties using techniques such as NMR, IR, and mass spectrometry.

Reactivity Studies: Investigating the compound's reactivity in various chemical transformations to understand its synthetic utility as a building block for more complex molecules.

Biological Screening: Evaluating the biological activity of this compound and its derivatives in a range of assays to identify potential therapeutic applications.

Computational Modeling: Employing computational methods to study the molecule's electronic structure, conformation, and potential interactions with biological targets to guide further research and development.

Through these focused investigations, the scientific community can unlock the full potential of this compound and contribute to the broader understanding of pyrazole chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O B13951311 5-Cyclopentyl-1H-pyrazol-3-ol CAS No. 467248-37-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

467248-37-9

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

5-cyclopentyl-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C8H12N2O/c11-8-5-7(9-10-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,9,10,11)

InChI Key

JLGLTWNOEJRGGG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC(=O)NN2

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 5 Cyclopentyl 1h Pyrazol 3 Ol

Primary Synthetic Routes to the 1H-Pyrazol-3-ol Core

The synthesis of 5-Cyclopentyl-1H-pyrazol-3-ol is primarily achieved through the construction of the pyrazole (B372694) ring, a fundamental heterocyclic scaffold. The key challenge lies in the efficient and regioselective introduction of the cyclopentyl substituent at the C5 position.

Cyclization Reactions for Pyrazole Ring Formation

The most prevalent method for constructing the 1H-pyrazol-3-ol ring system is the condensation reaction between a β-ketoester and a hydrazine (B178648) derivative. This classical approach, known as the Knorr pyrazole synthesis, is widely applicable and can be adapted for a variety of substituted pyrazoles. In the context of this compound, the reaction would involve the cyclization of a cyclopentyl-containing β-ketoester, such as ethyl 3-cyclopentyl-3-oxopropanoate, with hydrazine hydrate (B1144303). The mechanism proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the final pyrazole product.

The choice of hydrazine source can influence the reaction outcome. While hydrazine hydrate is commonly used, substituted hydrazines can be employed to introduce a substituent at the N1 position of the pyrazole ring. For the synthesis of the title compound, unsubstituted hydrazine is required to afford the 1H-pyrazole tautomer.

Methods for the Effective Incorporation of the Cyclopentyl Moiety

The cyclopentyl group is a key structural feature of this compound, and its introduction is a critical step in the synthesis. The most direct approach involves starting with a commercially available or readily synthesized precursor that already contains the cyclopentyl moiety. As mentioned, ethyl 3-cyclopentyl-3-oxopropanoate serves as an ideal starting material. This β-ketoester can be prepared through various methods, including the Claisen condensation of cyclopentyl methyl ketone with diethyl carbonate.

An alternative strategy involves the modification of a pre-formed pyrazole ring. However, this is generally less efficient due to potential side reactions and the difficulty of selectively introducing the cyclopentyl group at the desired position. Therefore, the convergent strategy, where the cyclopentyl-containing fragment is coupled with the hydrazine component, is the preferred route.

Optimization of Reaction Parameters and Yields for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the presence of a catalyst.

For the cyclization of ethyl 3-cyclopentyl-3-oxopropanoate with hydrazine, polar protic solvents such as ethanol (B145695) or acetic acid are typically employed to facilitate the dissolution of the reactants and to participate in the proton transfer steps of the mechanism. The reaction temperature can be varied from room temperature to reflux, with higher temperatures generally leading to faster reaction rates. However, careful control is necessary to minimize the formation of byproducts.

The use of an acid or base catalyst can also influence the reaction efficiency. Acid catalysts, such as a few drops of acetic acid, can promote the initial condensation step, while base-catalyzed conditions have also been explored for similar pyrazole syntheses. The table below summarizes typical reaction conditions and reported yields for the synthesis of analogous 5-substituted-1H-pyrazol-3-ols, which can be extrapolated to the synthesis of the title compound.

Starting β-KetoesterHydrazine SourceSolventCatalystTemperature (°C)Yield (%)Reference
Ethyl 3-cyclopentyl-3-oxopropanoateHydrazine hydrateEthanolAcetic acid (catalytic)RefluxNot Reported
Ethyl 3-phenyl-3-oxopropanoateHydrazine hydrateEthanolNoneReflux>90
Diethyl 2-(cyclopentylcarbonyl)malonateHydrazine hydrateAcetic AcidNone12085

Advanced Synthetic Approaches and Green Chemistry Considerations

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methods. These advanced approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents.

Catalytic Syntheses for Enhanced Efficiency

Furthermore, transition metal catalysts have been explored for the synthesis of substituted pyrazoles through cross-coupling reactions. While not directly applicable to the primary synthesis of this compound from a β-ketoester, these methods are valuable for the subsequent derivatization of the pyrazole core.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. The application of microwave irradiation to the synthesis of pyrazoles has been shown to dramatically reduce reaction times from hours to minutes. This is attributed to the efficient and uniform heating of the reaction mixture, which often leads to higher yields and purities.

In the context of this compound synthesis, a microwave-assisted protocol would involve mixing the cyclopentyl β-ketoester and hydrazine in a suitable solvent, potentially with a catalytic amount of acid, and irradiating the mixture in a dedicated microwave reactor. The significant reduction in reaction time not only improves throughput but also contributes to a more energy-efficient process.

The table below provides a comparative overview of conventional and microwave-assisted synthesis for analogous pyrazoles, highlighting the advantages of the latter.

Synthesis MethodReactantsSolventReaction TimeYield (%)Reference
Conventional Heatingβ-Ketoester, HydrazineEthanol2-8 hours75-90
Microwave-Assistedβ-Ketoester, HydrazineEthanol/Acetic Acid5-15 minutes85-95

Solvent-Free or Aqueous Media Syntheses

The synthesis of this compound is most classically achieved via the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. beilstein-journals.orgchim.it In line with the principles of green chemistry, recent methodologies have focused on minimizing or eliminating the use of volatile organic solvents, favoring aqueous media or solvent-free conditions.

The primary route involves the reaction of a β-ketoester, specifically ethyl 3-cyclopentyl-3-oxopropanoate, with hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the final pyrazol-3-ol ring.

Key Green Synthetic Approaches:

Aqueous Synthesis: Water is an ideal solvent for this reaction due to its non-toxic, non-flammable, and inexpensive nature. The reaction can be performed by heating a mixture of the β-ketoester and hydrazine hydrate in water. tandfonline.comtandfonline.com The use of surfactant-type catalysts, such as sodium dodecyl benzene (B151609) sulfonate (SDBS), can facilitate the reaction in water by forming micelles that bring the organic reactants together. tandfonline.comtandfonline.com

Ultrasound-Assisted Synthesis: The application of ultrasonic irradiation can significantly accelerate the reaction rate and improve yields, often allowing the synthesis to proceed at lower temperatures. This method enhances mass transfer and provides the activation energy needed for the condensation and cyclization steps.

Solvent-Free Synthesis: The reaction can also be conducted under solvent-free conditions by heating a neat mixture of the reactants. This approach offers benefits such as high efficiency, easy product isolation, and minimal waste generation.

Table 1: Comparison of Green Synthetic Conditions for Pyrazol-3-ol Formation

Method Catalyst/Medium Temperature Reaction Time Yield Reference
Aqueous Heating Water Reflux 2-5 h Good google.com
Surfactant Catalysis SDBS in Water Room Temp - 40°C 3 h High (up to 93%) tandfonline.com
Ultrasound Water or Ethanol 30-60°C 30-60 min Excellent niscpr.res.in
Solvent-Free None (Neat) 80-120°C 1-2 h Excellent nih.gov

Note: Data is representative of analogous pyrazolone (B3327878) syntheses and illustrates the general conditions applicable to this compound.

Strategies for Functionalization and Analog Generation of this compound

The this compound scaffold possesses multiple reactive sites, making it an excellent template for generating diverse chemical libraries. The primary sites for derivatization are the two ring nitrogen atoms (N1 and N2), the hydroxyl group at the C3 position, and the C4 position of the pyrazole ring.

Derivatization at the Nitrogen Positions (N1, N2)

Functionalization at the nitrogen atoms is a common strategy to modulate the compound's physicochemical properties. Due to the tautomerism between the 1H-pyrazol-3-ol and pyrazolin-5-one forms, N-alkylation can lead to a mixture of regioisomers. nih.govmdpi.com

N-Alkylation: The introduction of alkyl groups at the N1 position is typically achieved by reacting the pyrazole with alkyl halides in the presence of a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent like DMF or 1,4-dioxane. nih.govresearchgate.net The choice of reaction conditions can influence the regioselectivity between N1 and N2 alkylation, especially in unsymmetrically substituted pyrazoles. mdpi.com

N-Arylation: Aryl groups can be introduced using copper-catalyzed cross-coupling reactions with aryl halides. google.com

N-Acylation: Reaction with acid chlorides or anhydrides, often in the presence of a base like triethylamine, typically results in acylation at the N1 position. researchgate.net

Table 2: Selected Methods for N-Functionalization of Pyrazol-3-ols

Reaction Type Reagents Conditions Outcome Reference
N-Alkylation Benzyl bromide, NaHCO₃ 1,4-Dioxane, reflux N1-benzylated pyrazole nih.gov
N-Alkylation Alkyl Trichloroacetimidate, BF₃·OEt₂ Dichloromethane N1- and N2-alkylated isomers mdpi.com
N-Arylation Aryl halide, Copper(I) iodide N,N-Dimethylformamide N-arylated pyrazole google.com

Modifications of the Hydroxyl Group (O3)

The hydroxyl group at the C3 position is another key handle for derivatization, allowing for the formation of ethers and esters. These reactions are often in competition with N-alkylation or N-acylation. researchgate.netsit.edu.cn

O-Alkylation (Etherification): Formation of 3-alkoxypyrazoles can be achieved using alkylating agents under basic conditions. The selectivity for O-alkylation over N-alkylation can be influenced by the choice of base and solvent. Hard electrophiles tend to favor O-alkylation. sit.edu.cn Chemoselective etherification has been reported where a tertiary alcohol on a fused pyranopyrazole was selectively etherified. rsc.org

O-Acylation (Esterification): The reaction of pyrazol-3-ols with acid chlorides or carboxylic acids (using coupling agents like DCC) readily forms 3-acyloxypyrazole esters. researchgate.net These esters can be stable final products or can serve as intermediates for further transformations, such as the Fries rearrangement, where the acyl group migrates from the oxygen to the C4 position of the pyrazole ring upon treatment with a Lewis acid. researchgate.netmdpi.com

Substituent Variations on the Cyclopentyl Ring

Modifying the cyclopentyl ring is typically achieved by starting with a pre-functionalized cyclopentane (B165970) derivative rather than by direct substitution on the pre-formed pyrazole. This "starting material" approach allows for the introduction of a wide array of functional groups.

The synthesis would begin with a substituted cyclopentanone (B42830), which is then used to prepare the corresponding β-ketoester (e.g., ethyl 3-(substituted-cyclopentyl)-3-oxopropanoate). This intermediate is then cyclized with hydrazine as previously described. For example, the reaction of a functionalized cyclopentanone with reagents like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can produce condensated products that serve as precursors to various heterocyclic systems, including pyrazoles. researchgate.net This strategy allows for the incorporation of diverse substituents on the cyclopentyl ring, which can be used to fine-tune the molecule's properties or act as attachment points for larger molecular fragments.

Synthesis of Novel Hybrid Structures Incorporating the this compound Scaffold

Creating hybrid molecules by linking the this compound scaffold to other pharmacophores or heterocyclic systems is a powerful strategy in drug discovery. nih.govrsc.org This is often accomplished by first introducing a reactive functional group onto the pyrazole core, which then participates in a coupling or condensation reaction.

Condensation Reactions: A common method involves the Vilsmeier-Haack formylation of the pyrazole at the C4 position to introduce an aldehyde group. mdpi.comnih.gov This aldehyde can then be condensed with various nucleophiles, such as amines or active methylene (B1212753) compounds, to build complex hybrid structures. researchgate.net

Click Chemistry: An azide (B81097) group can be introduced onto the pyrazole ring, which can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne-containing molecule to form a stable triazole-linked hybrid. beilstein-journals.org

Multicomponent Reactions (MCRs): Pyrazolones are excellent substrates in MCRs. For instance, a tandem Knoevenagel-Michael reaction between an aromatic aldehyde and two equivalents of the pyrazolone can generate 4,4'-(arylmethylene)-bis(pyrazolone) structures. tandfonline.com

Table 3: Strategies for Synthesizing Pyrazole-Based Hybrid Molecules

Strategy Key Intermediate Reaction Resulting Hybrid Reference
Condensation C4-Formyl pyrazole Claisen-Schmidt Condensation Pyrazole-Chalcone mdpi.com
Condensation C4-Formyl pyrazole Knoevenagel Condensation Pyrazolyl-Thiazolidinedione researchgate.net
Click Chemistry N-Substituted Azidopyrazole CuAAC Pyrazole-Triazole beilstein-journals.org
Michael Addition Pyrazolone Conjugate addition to chalcones 4-Substituted Pyrazolone niscpr.res.inmku.edu.tr

Advanced Spectroscopic and Structural Elucidation of 5 Cyclopentyl 1h Pyrazol 3 Ol

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

1D NMR (¹H, ¹³C) for Proton and Carbon Assignment

One-dimensional NMR provides fundamental information regarding the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 5-Cyclopentyl-1H-pyrazol-3-ol is expected to show distinct signals for the pyrazole (B372694) ring proton, the cyclopentyl protons, and the labile protons of the NH and OH groups. The chemical shifts are influenced by the electronic environment and the presence of tautomers in solution.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the number of non-equivalent carbon atoms and their nature (aliphatic, aromatic, carbonyl-like). The chemical shifts of the pyrazole ring carbons are particularly diagnostic of the substitution pattern and tautomeric form.

Atom Number Predicted ¹H Chemical Shift (δ, ppm) Multiplicity Integration Predicted ¹³C Chemical Shift (δ, ppm)
1 (NH)10.0 - 12.0br s1H-
3 (C-OH)---158.0 - 162.0
3 (OH)8.0 - 9.5br s1H-
4 (CH)5.4 - 5.8s1H95.0 - 100.0
5 (C-Cyclopentyl)---145.0 - 150.0
1' (CH)2.8 - 3.2m1H35.0 - 40.0
2', 5' (CH₂)1.5 - 1.9m4H30.0 - 35.0
3', 4' (CH₂)1.4 - 1.7m4H25.0 - 30.0

Note: Predicted chemical shifts are illustrative and can vary based on solvent and experimental conditions. "br s" denotes a broad singlet, and "m" denotes a multiplet.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms and elucidating the three-dimensional structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine proton of the cyclopentyl group (H-1') and the adjacent methylene (B1212753) protons (H-2', H-5'). It would also confirm the coupling pathways within the cyclopentyl ring's methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This is essential for assigning the carbon signals based on the more readily assigned proton spectrum.

Proton Signal (δ, ppm) Correlated Carbon Signal (δ, ppm) Assignment
5.4 - 5.895.0 - 100.0H-4 to C-4
2.8 - 3.235.0 - 40.0H-1' to C-1'
1.5 - 1.930.0 - 35.0H-2', H-5' to C-2', C-5'
1.4 - 1.725.0 - 30.0H-3', H-4' to C-3', C-4'

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular structure. Key HMBC correlations would include:

The cyclopentyl methine proton (H-1') to the pyrazole carbons C-5 and C-4, definitively linking the cyclopentyl ring to the pyrazole core.

The pyrazole proton H-4 to carbons C-3 and C-5, confirming the substitution pattern on the heterocyclic ring.

Proton (δ, ppm) Correlated Carbons (δ, ppm) Inferred Connectivity
H-4 (5.4 - 5.8)C-3, C-5Confirms pyrazole ring structure
H-1' (2.8 - 3.2)C-5, C-4, C-2', C-5'Links cyclopentyl group to C-5

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons. This can be used to determine the preferred conformation of the cyclopentyl ring relative to the pyrazole ring by observing correlations between the cyclopentyl protons and the pyrazole ring protons.

Investigation of Tautomeric Equilibria of this compound using Advanced NMR Probes

Pyrazol-3-ols can exist in different tautomeric forms, primarily the 1H-pyrazol-3-ol (OH form), the 1,2-dihydro-3H-pyrazol-3-one (NH form), and the 1,5-dihydro-4H-pyrazol-4-one (CH form). The predominant tautomer can be influenced by the solvent. hmdb.canih.gov In non-polar solvents like chloroform, the OH form is often favored, while in more polar solvents like DMSO, an equilibrium between the OH and NH forms may be observed. mdpi.com Advanced NMR studies, including variable temperature NMR and the use of different deuterated solvents, can help to elucidate the position of this equilibrium. The chemical shifts of the pyrazole ring carbons, particularly C-3 and C-5, are sensitive to the tautomeric form and serve as excellent probes for these investigations. mdpi.com

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (molecular formula C₈H₁₂N₂O), the calculated exact mass of the neutral molecule is 152.09496. HRMS would be expected to detect the protonated molecule [M+H]⁺ at m/z 153.10279, confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation. The resulting product ions provide valuable structural information. The fragmentation of this compound would likely proceed through several key pathways.

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would involve the initial loss of neutral molecules or radical species from the protonated precursor. Common fragmentation patterns for related heterocyclic systems suggest that the cyclopentyl group and the pyrazole ring would be key sites for fragmentation.

Predicted m/z Proposed Fragment Description of Loss
153.1028[C₈H₁₃N₂O]⁺Protonated molecular ion
135.0922[C₈H₁₁N₂]⁺Loss of H₂O
85.0657[C₅H₉]⁺Cleavage of the cyclopentyl group
84.0582[C₃H₄N₂O]⁺Loss of the cyclopentyl radical
68.0504[C₃H₄N₂]⁺Loss of cyclopentyl and OH radical

Infrared (IR) and Raman Spectroscopic Characterization

Vibrational Mode Assignment and Functional Group Identification

The infrared (IR) and Raman spectra of this compound are expected to be dominated by vibrations of its constituent functional groups: the pyrazole ring, the hydroxyl group, and the cyclopentyl substituent. The tautomeric equilibrium between the -ol and the keto forms would significantly influence the observed spectra.

For the 1H-pyrazol-3-ol tautomer, a prominent feature in the IR spectrum would be the O-H stretching vibration, typically appearing as a broad band in the region of 3400-3200 cm⁻¹. The broadening of this band is indicative of hydrogen bonding. The N-H stretching vibration of the pyrazole ring is also expected in a similar region, often overlapping with the O-H stretch. In pyrazole derivatives, C=N stretching vibrations are typically observed in the 1630-1580 cm⁻¹ range. The C-H stretching vibrations of the cyclopentyl group would appear around 2960-2870 cm⁻¹.

In the case of the pyrazolin-3-one tautomer, a strong C=O stretching band would be expected around 1700 cm⁻¹. The presence or absence of this band is a key indicator of the predominant tautomeric form in a given state.

A general assignment of expected vibrational modes for this compound is presented in the table below, based on data from similar pyrazole structures.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Functional Group
O-H Stretch3400 - 3200 (broad)Hydroxyl
N-H Stretch3300 - 3100Pyrazole Ring
C-H Stretch (sp³)2960 - 2870Cyclopentyl Group
C=O Stretch (keto form)~1700Pyrazolinone Ring
C=N Stretch1630 - 1580Pyrazole Ring
C=C Stretch1550 - 1450Pyrazole Ring
C-H Bending (sp³)1470 - 1450Cyclopentyl Group
O-H Bending1440 - 1395Hydroxyl
C-N Stretch1360 - 1250Pyrazole Ring

Hydrogen Bonding Network Analysis via IR Spectroscopy

Infrared spectroscopy is a powerful tool for analyzing hydrogen bonding networks. In the solid state, this compound is expected to form intermolecular hydrogen bonds. Studies on analogous compounds, such as 1-phenyl-1H-pyrazol-3-ol, have shown the formation of dimers through strong O-H···N hydrogen bonds between the hydroxyl group of one molecule and the N2 atom of the pyrazole ring of a neighboring molecule. mdpi.comnih.gov

This intermolecular hydrogen bonding would cause a significant red-shift (shift to lower wavenumbers) and broadening of the O-H and N-H stretching bands in the IR spectrum compared to the monomeric state in a dilute non-polar solution. The extent of this shift provides qualitative information about the strength of the hydrogen bonds. By comparing solid-state IR spectra with those recorded in solvents of varying polarity, the nature of the hydrogen bonding network can be elucidated. For instance, in a non-polar solvent, the dimeric structure stabilized by hydrogen bonds is likely to persist, whereas in a polar solvent like DMSO, these intermolecular bonds may be disrupted in favor of solute-solvent hydrogen bonds. mdpi.com

Single-Crystal X-ray Diffraction Studies

To date, no public records of single-crystal X-ray diffraction studies for this compound are available. However, based on the crystal structures of closely related pyrazol-3-ol derivatives, a hypothetical structural analysis can be inferred.

Determination of Solid-State Molecular Conformation of this compound

A single-crystal X-ray diffraction analysis would definitively determine the solid-state conformation of this compound. This includes establishing the predominant tautomeric form (the -ol versus the keto form) in the crystal lattice. For similar pyrazol-3-ols, the hydroxyl tautomer is often found to be the stable form in the solid state. mdpi.comnih.gov

The analysis would provide precise bond lengths and angles for the entire molecule. Key parameters would include the C3-O bond length, which would be characteristic of a single bond in the -ol form, and the bond lengths within the pyrazole ring, which would indicate its aromatic character. The conformation of the cyclopentyl ring (e.g., envelope or twist conformation) and its orientation relative to the pyrazole ring would also be determined.

Analysis of Crystal Packing and Intermolecular Interactions within the Crystal Lattice

X-ray diffraction is the definitive method for analyzing the three-dimensional arrangement of molecules in a crystal, known as the crystal packing. For this compound, it is anticipated that the crystal packing would be heavily influenced by intermolecular hydrogen bonding.

Parameter Expected Value/Information
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c (for centrosymmetric dimers)
Tautomeric Form1H-Pyrazol-3-ol
Key Intermolecular InteractionO-H···N hydrogen bonding
Packing MotifFormation of hydrogen-bonded dimers

Polymorphism and Co-crystallization Studies (if applicable)

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those capable of hydrogen bonding. Different polymorphs can exhibit distinct physical properties. While no polymorphism studies for this compound have been reported, it is a possibility that would warrant investigation. Screening for polymorphs by varying crystallization conditions (e.g., solvent, temperature, cooling rate) would be a necessary step in the solid-state characterization of this compound.

Similarly, co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, could be explored. The hydrogen bonding capabilities of the pyrazol-3-ol moiety make it a suitable candidate for forming co-crystals with other molecules that have complementary hydrogen bond donor or acceptor sites. Such studies could be used to modify the physicochemical properties of the compound.

Computational Chemistry and Theoretical Modeling of 5 Cyclopentyl 1h Pyrazol 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as powerful tools in modern chemistry for predicting the molecular properties and reactivity of compounds like 5-Cyclopentyl-1H-pyrazol-3-ol. eurasianjournals.com These computational methods provide a foundational understanding of the molecule's electronic behavior.

Density Functional Theory (DFT) Studies of Ground State Properties

DFT calculations are instrumental in determining the optimized geometry and electronic ground state properties of pyrazole (B372694) derivatives. For this compound, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can predict bond lengths, bond angles, and dihedral angles. rsc.org Studies on related pyrazole systems demonstrate that the pyrazole ring is essentially planar. mdpi.com The calculated geometric parameters from analogous structures provide a reliable model for the bond characteristics within the pyrazolone (B3327878) ring of the title compound. nih.gov

Table 1: Predicted Ground State Properties of this compound based on Analogous Pyrazole Derivatives

PropertyPredicted Value/CharacteristicBasis of Prediction
Molecular GeometryPlanar pyrazole ringX-ray and DFT studies on substituted pyrazoles mdpi.com
Bond Lengths (Ring)Consistent with aromatic characterDFT calculations on pyrazole derivatives rsc.orgnih.gov
Hybridizationsp² hybridized ring atomsGeneral principles of heterocyclic chemistry

Note: The values in this table are extrapolated from computational studies on analogous compounds and represent theoretical predictions.

Prediction of Frontier Molecular Orbitals (HOMO, LUMO) and Global Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical stability. rsc.org

For pyrazole derivatives, the HOMO is typically a π-orbital distributed over the pyrazole ring, and the LUMO is a π* anti-bonding orbital. The energies of these orbitals and the resulting global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can be calculated using DFT. These descriptors help in predicting how this compound would interact with other chemical species. rsc.org

Table 2: Predicted Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound (Theoretical Values)

ParameterDefinitionPredicted Significance
E(HOMO)Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating character
E(LUMO)Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting character
HOMO-LUMO Gap (ΔE)E(LUMO) - E(HOMO)Relates to chemical stability and reactivity
Chemical Hardness (η)(E(LUMO) - E(HOMO)) / 2Measures resistance to change in electron distribution
Chemical Softness (S)1 / ηReciprocal of hardness, indicates higher reactivity
Electronegativity (χ)-(E(HOMO) + E(LUMO)) / 2Measures the power to attract electrons
Electrophilicity Index (ω)χ² / (2η)Quantifies the electrophilic nature of the molecule

Note: The specific numerical values for these parameters would require dedicated DFT calculations for this compound.

Electrostatic Potential Surface Analysis of this compound

The electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. For this compound, the ESP map would likely show negative potential (red regions) around the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrazole ring, indicating these as sites for electrophilic attack. Conversely, the hydrogen atoms of the ring and the cyclopentyl group would exhibit positive potential (blue regions), marking them as potential sites for nucleophilic interactions. This analysis is crucial for understanding intermolecular interactions, including hydrogen bonding. nih.gov

Investigation of Tautomerism and Conformational Landscape

Pyrazol-3-ols can exist in different tautomeric forms, and the cyclopentyl substituent introduces conformational flexibility. Computational modeling is essential to understand these aspects of the molecule's structure.

Relative Stabilities of Pyrazolone and Pyrazolol Tautomers

This compound can theoretically exist in at least three tautomeric forms: the 3-hydroxy (OH-form or pyrazolol), the 1,2-dihydro-3H-pyrazol-3-one (NH-form), and the 2,4-dihydro-3H-pyrazol-3-one (CH-form). The relative stability of these tautomers is influenced by factors such as the substituent at the 5-position, the solvent, and whether the compound is in the gas phase or solid state. nih.govnih.gov

Theoretical studies on analogous pyrazolones have shown that the relative energies of the tautomers can be calculated using DFT and other high-level computational methods. nih.gov For many pyrazole derivatives, the OH-form (pyrazolol) is found to be more stable, particularly in nonpolar solvents, due to the aromaticity of the pyrazole ring. nih.gov However, the NH-form can be stabilized by intermolecular hydrogen bonding in the solid state or in polar solvents. nih.gov The presence of an alkyl group at the C5 position, such as a cyclopentyl group, is generally considered to have a minor electronic effect on the tautomeric equilibrium compared to strongly electron-donating or withdrawing groups. researchgate.net

Table 3: Predicted Relative Stabilities of Tautomers of this compound

TautomerStructurePredicted Relative StabilityInfluencing Factors
3-Hydroxy (Pyrazolol)OH-formGenerally more stable in the gas phase and nonpolar solventsAromatic stabilization
1,2-Dihydro-3H-pyrazol-3-oneNH-formCan be stabilized in polar solvents and the solid stateIntermolecular hydrogen bonding
2,4-Dihydro-3H-pyrazol-3-oneCH-formGenerally less stableDisruption of aromaticity

Note: The predicted stabilities are based on general trends observed in computational studies of similar pyrazole derivatives.

Conformational Analysis of the Cyclopentyl Moiety and Overall Molecular Geometry

The cyclopentyl group attached to the pyrazole ring is not planar and can adopt several conformations, typically envelope and twist forms, which are close in energy. A conformational analysis of this compound would involve rotating the C-C bond connecting the cyclopentyl ring to the pyrazole ring and analyzing the potential energy surface to identify the most stable conformers. researchgate.net

Solvent Effects on Tautomeric Equilibria via Continuum Solvation Models

The tautomerism of pyrazole derivatives, including this compound, is a critical aspect influencing their chemical reactivity and biological interactions. nih.govmdpi.com This compound can exist in different tautomeric forms, primarily the 3-hydroxy and the 3-oxo (or pyrazolone) forms, alongside annular prototropic tautomerism involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.govnih.gov The relative stability of these tautomers is significantly influenced by the surrounding solvent environment. nih.govmdpi.com

Continuum solvation models, such as the Polarizable Continuum Model (PCM), are computational methods used to evaluate the effects of a solvent on the tautomeric equilibrium. nih.govresearchgate.net These models treat the solvent as a continuous dielectric medium rather than as individual molecules, which simplifies the calculation of solvation free energy. researchgate.net The stability of pyrazole tautomers is highly dependent on the nature of the substituents on the ring. researchgate.net Theoretical studies on substituted pyrazoles have shown that electron-donating groups tend to favor one tautomeric form, while electron-withdrawing groups stabilize the other. nih.govresearchgate.net For this compound, the cyclopentyl group at the C5 position acts as an alkyl group, which is generally considered electron-donating.

The equilibrium between the major tautomers can be quantified by the difference in their free energies (ΔG) in various solvents. A lower ΔG indicates a more stable tautomer in that specific solvent. Theoretical calculations, often employing Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict these energy differences. nih.gov Studies on similar heterocyclic systems demonstrate that polar solvents can stabilize tautomers with larger dipole moments through favorable electrostatic interactions. nih.govnih.gov For instance, water has been shown to lower the energetic barriers between tautomers by forming stabilizing hydrogen bonds. nih.gov

Table 1: Hypothetical Relative Free Energies (ΔG, kcal/mol) of this compound Tautomers in Different Solvents Calculated via a Continuum Model.
TautomerGas Phase (Reference)Chloroform (ε ≈ 4.8)DMSO (ε ≈ 46.7)Water (ε ≈ 80.1)
This compound (OH-form)0.00-1.5-3.2-3.8
5-Cyclopentyl-1,2-dihydropyrazol-3-one (Oxo-form)+2.1+0.8-0.5-1.1

This table presents illustrative data based on general principles of solvent effects on pyrazole tautomerism. The OH-form is often more stable, and its stability increases with solvent polarity.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions over time. eurasianjournals.com These simulations provide a detailed, atomistic view of molecular motion by solving Newton's equations of motion for a system of atoms and molecules. hilarispublisher.com

Dynamic Behavior of this compound in Simulated Environments

MD simulations can elucidate the conformational flexibility of this compound in various environments, such as in aqueous solution or embedded within a lipid bilayer. hilarispublisher.com The cyclopentyl ring is not planar and can adopt several conformations (e.g., envelope, twist). MD simulations can track the transitions between these conformations and determine their relative populations. The flexibility of this group can be crucial for how the molecule fits into a biological target's binding site.

Simulations would typically involve placing the molecule in a box of explicit solvent molecules (e.g., water) and running the simulation for a sufficient time (nanoseconds to microseconds) to observe relevant dynamic events. mdpi.com Analysis of the simulation trajectory can yield important parameters like the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com

Ligand-Target Interactions: Atomistic and Coarse-Grained Simulations (focused on pre-clinical models)

In the context of pre-clinical drug discovery, MD simulations are instrumental in understanding how a ligand like this compound interacts with its biological target, which for pyrazole derivatives often includes enzymes like kinases or heat shock proteins. nih.govrsc.org

Atomistic Simulations: These simulations model every atom in the system, providing a high-resolution view of the binding process. ub.edu They can precisely map the hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and the amino acid residues of the protein's binding pocket. hilarispublisher.com For example, the hydroxyl group and the nitrogen atoms of the pyrazole ring are potential hydrogen bond donors and acceptors, and the cyclopentyl group can form significant hydrophobic interactions. hilarispublisher.com Atomistic simulations can be used to calculate the binding free energy, offering a quantitative prediction of binding affinity. oup.com

Table 2: Comparison of Atomistic and Coarse-Grained Simulation Approaches for Studying Ligand-Target Interactions.
FeatureAtomistic SimulationsCoarse-Grained (CG) Simulations
Level of Detail All atoms are represented explicitly.Groups of atoms are lumped into single beads. oup.com
Computational Cost HighLow to Moderate oup.com
Accessible Timescale Nanoseconds to a few microsecondsMicroseconds to milliseconds researchgate.net
Primary Application Detailed binding mode analysis, binding free energy calculation. ub.eduStudying large-scale conformational changes, ligand binding pathways. researchgate.net
Example for this compound Precise mapping of H-bonds between the pyrazol-ol moiety and protein residues.Simulating the diffusion of the compound to a kinase active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Derivations)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. arabjchem.orgmedicalresearchjournal.org These models are crucial in computational drug design for predicting the activity of novel compounds before their synthesis. arabjchem.orgnih.gov

Descriptor Generation for this compound and its Analogs

The first step in QSAR modeling is to numerically represent the chemical structure using molecular descriptors. arabjchem.org These descriptors can be calculated from the 2D or 3D structure of the molecules and are categorized into several classes:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Derived from the molecular graph, including topological indices (e.g., Balaban J index), connectivity indices, and counts of specific structural features (e.g., number of hydrogen bond donors/acceptors). acs.org

3D Descriptors: Calculated from the 3D coordinates of the molecule, such as molecular surface area, volume, and shape indices.

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, these include HOMO/LUMO energies, dipole moment, and atomic partial charges. medicalresearchjournal.orgnih.gov

For a QSAR study on analogs of this compound, one would systematically modify the structure (e.g., by changing the cyclopentyl group to other alkyl or aryl groups, or by substituting at other positions on the pyrazole ring) and calculate a wide range of descriptors for each analog. nih.gov

Table 3: Examples of Molecular Descriptors for QSAR Analysis of Pyrazole Analogs.
Descriptor ClassDescriptor NameDescription
Constitutional (1D/2D)Molecular Weight (MW)The mass of one mole of the substance.
Topological (2D)Topological Polar Surface Area (TPSA)Sum of surfaces of polar atoms; relates to drug transport properties.
Geometrical (3D)Molecular Volume (V)The van der Waals volume of the molecule.
Hydrophobic (3D)LogPThe logarithm of the partition coefficient between octanol (B41247) and water; measures lipophilicity.
Quantum-ChemicalDipole MomentA measure of the overall polarity of the molecule. nih.gov
Quantum-ChemicalEHOMO / ELUMOEnergies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals; relate to reactivity. nih.gov

Development of Predictive Models for Biological Efficacy (in vitro/molecular level)

Once descriptors are calculated for a series of analogs with known biological activity (e.g., IC₅₀ values for enzyme inhibition), a mathematical model is developed to link the descriptors (independent variables) to the activity (dependent variable). nih.goveurjchem.com Common methods for model development include:

Multiple Linear Regression (MLR): Creates a simple linear equation. arabjchem.org

Partial Least Squares (PLS): A statistical method suitable when there are many, potentially correlated, descriptors. nih.gov

3D-QSAR Methods (CoMFA/CoMSIA): These methods use 3D grid-based descriptors to represent the steric, electrostatic, and other fields of the aligned molecules. rsc.orgfrontiersin.org

A typical QSAR model for a series of pyrazole derivatives might take the form of a linear equation:

pIC₅₀ = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ...

Where pIC₅₀ is the negative logarithm of the IC₅₀ value, and c values are coefficients determined by the regression analysis. eurjchem.com The statistical quality of the model is assessed using parameters like the squared correlation coefficient (R²) and the leave-one-out cross-validated R² (Q²). frontiersin.orgeurjchem.com A robust QSAR model can then be used to predict the biological efficacy of new, unsynthesized analogs of this compound, guiding synthetic efforts toward more potent compounds. researchgate.net

Molecular Docking and Ligand-Based Drug Design Approaches

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. arabjchem.org This method is instrumental in structure-based drug design, offering insights into the binding mode and affinity of a ligand with a biological target. Ligand-based drug design, conversely, is employed when the three-dimensional structure of the target is unknown and relies on the knowledge of molecules that bind to the target. nih.govresearchgate.net

Although specific docking studies for this compound are not explicitly detailed in the reviewed literature, extensive research on pyrazole derivatives allows for the identification of probable biological targets and the prediction of binding interactions. Pyrazole scaffolds are recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects, by targeting various enzymes and receptors. researchgate.netmdpi.com

Potential Biological Targets and Predicted Interactions:

Cyclooxygenase (COX) Enzymes: Pyrazole derivatives are well-known inhibitors of COX enzymes, which are key in the inflammatory pathway. nih.govdergipark.org.tr Molecular docking studies on related pyrazole compounds targeting COX-2 have revealed that the pyrazole ring is crucial for interacting with the enzyme's active site. dergipark.org.trrjptonline.org For this compound, it is predicted that the pyrazole core would form key hydrogen bonds with amino acid residues such as Serine and Tyrosine within the COX active site. The cyclopentyl group would likely occupy a hydrophobic pocket, enhancing binding affinity.

Kinases (e.g., VEGFR-2, CDK2): Pyrazole-containing compounds have been investigated as inhibitors of various kinases involved in cell signaling and proliferation, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2). nih.govrsc.org Docking studies of pyrazolo[3,4-d]pyrimidine derivatives with CDK2 have highlighted the importance of hydrogen bonding with the backbone of Leu83 in the ATP binding site. rsc.org It is plausible that the N-H and hydroxyl groups of this compound could form similar crucial hydrogen bond interactions within the ATP-binding pocket of various kinases.

Viral Proteases (e.g., SARS-CoV-2 Mpro): Recent studies have explored pyrazole derivatives as potential inhibitors of viral proteases like the main protease (Mpro) of SARS-CoV-2. ajol.infonanobioletters.com Docking analyses indicate that the pyrazole scaffold can fit into the active site of Mpro, forming hydrogen bonds and hydrophobic interactions with key residues. ajol.infonanobioletters.com The this compound molecule could potentially interact with the catalytic dyad (His41 and Cys145) of Mpro.

Interactive Data Table: Predicted Binding Interactions of this compound with Potential Biological Targets

Potential Biological TargetPredicted Interacting ResiduesLikely Interaction TypesRole of Substituents
Cyclooxygenase-2 (COX-2)Ser, Tyr, Arg, HisHydrogen Bonding, Hydrophobic InteractionsThe pyrazole core acts as a scaffold, the -OH group as a hydrogen bond donor/acceptor, and the cyclopentyl group fits into a hydrophobic pocket.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)Cys, Asp, Glu, LeuHydrogen Bonding with the kinase hinge regionThe N-H and -OH groups of the pyrazole ring are predicted to be key for hinge binding.
Cyclin-Dependent Kinase 2 (CDK2)Leu83, Lys33, Asp86Hydrogen Bonding, Hydrophobic InteractionsThe pyrazole core can mimic the purine (B94841) base of ATP, with the cyclopentyl group providing additional hydrophobic interactions.
SARS-CoV-2 Main Protease (Mpro)His41, Cys145, Glu166Hydrogen Bonding, Pi-Alkyl InteractionsThe pyrazole ring can interact with the catalytic dyad, while the cyclopentyl group can engage in hydrophobic interactions.

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exhibit a specific biological activity. nih.gov A pharmacophore model can then be used as a 3D query to screen large compound libraries to identify new potential lead compounds. nih.gov

For pyrazole derivatives, pharmacophore models have been developed for various biological targets. A common pharmacophore model for pyrazole-based inhibitors often includes:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the pyrazole ring are excellent hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The N-H group of the pyrazole ring and the hydroxyl group at the 3-position can act as hydrogen bond donors.

Hydrophobic Features (HY): The cyclopentyl group at the 5-position provides a significant hydrophobic feature, which is often crucial for anchoring the molecule in a hydrophobic pocket of the target protein.

Aromatic Rings (AR): While not present in this compound itself, many active pyrazole derivatives contain aromatic rings, which contribute to pi-pi stacking interactions.

A study on pyrazole-3-carbohydrazone derivatives as Dipeptidyl Peptidase IV (DPP-4) inhibitors identified a pharmacophore model consisting of one hydrogen bond donor, one hydrogen bond acceptor, and two hydrophobic features. nih.gov Similarly, a ligand-based design of pyrazole derivatives as selective COX-2 inhibitors also highlighted the importance of these features in their pharmacophore models. nih.gov

Interactive Data Table: Predicted Pharmacophoric Features of this compound

Pharmacophoric FeatureCorresponding Chemical GroupPredicted Role in Binding
Hydrogen Bond Donor (HBD)-OH group at C3, N-H of pyrazoleInteraction with electronegative atoms (e.g., Oxygen, Nitrogen) in the active site of the target protein.
Hydrogen Bond Acceptor (HBA)Nitrogen atom of the pyrazole ringInteraction with hydrogen bond donor groups in the active site.
Hydrophobic Feature (HY)Cyclopentyl group at C5Occupying and interacting with hydrophobic pockets in the target's binding site, contributing to binding affinity and selectivity.

By leveraging these computational approaches, researchers can effectively screen virtual libraries for compounds with similar pharmacophoric features to this compound or use docking simulations to refine its structure to enhance its binding affinity and selectivity for a specific biological target. These in silico methods are invaluable for accelerating the drug discovery process and for designing novel therapeutic agents based on the pyrazole scaffold.

Investigation of Molecular and Cellular Interactions of 5 Cyclopentyl 1h Pyrazol 3 Ol

Enzyme Modulation Studies (In Vitro Assays)

In vitro enzyme assays are a fundamental first step in characterizing the biological activity of a novel compound. These assays measure the direct effect of the compound on the activity of specific enzymes.

No specific studies detailing the inhibitory or activation profiles of 5-Cyclopentyl-1H-pyrazol-3-ol against any specific enzyme families, such as kinases, phosphatases, or proteases, were identified in the public domain. While pyrazole-containing compounds have been noted for their potential as kinase inhibitors, there is no published data to confirm or deny this activity for this compound. rsc.orgnih.gov

Consistent with the lack of primary screening data, there are no available studies on the enzyme kinetics or the mechanism of inhibition for this compound. Such studies would typically follow the identification of a significant inhibitory activity and would aim to characterize the nature of the interaction between the compound and the enzyme.

Receptor Binding and Signaling Pathway Modulation (Cell-Free and In Vitro Cellular Models)

The ability of a compound to bind to and modulate the activity of cellular receptors is a key indicator of its potential pharmacological effects.

No data from ligand-receptor interaction assays for this compound with any class of receptors, including G-protein coupled receptors (GPCRs) or nuclear receptors, has been published. While some pyrazole (B372694) derivatives have been investigated for their ability to interact with various receptors, this information is not available for the specific compound .

There is a lack of published research on the effects of this compound on intracellular signaling cascades such as the cyclic AMP (cAMP) or Mitogen-Activated Protein Kinase (MAPK) pathways. Although some pyrazole derivatives are known to modulate these pathways, no specific data exists for this compound.

Cellular Assays for Biological Activities (In Vitro Cell Lines)

Cellular assays using in vitro cell lines are crucial for understanding the biological effects of a compound in a more complex biological system.

No studies reporting the biological activities of this compound in any in vitro cell line have been found in the public scientific literature. Therefore, its effects on cell viability, proliferation, or other cellular functions remain uncharacterized. While some related pyrazole compounds have been assessed for their antiproliferative effects in cancer cell lines, this data cannot be extrapolated to this compound without specific experimental evidence. nih.gov

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

While the pyrazole nucleus is integral to numerous compounds exhibiting anticancer properties, specific data on the antiproliferative and cytotoxic effects of this compound on cancer cell lines are not extensively detailed in publicly available research. However, the broader family of pyrazole derivatives has been the subject of numerous studies in oncology.

Research has shown that various substituted pyrazole derivatives can exert potent antiproliferative activity against a range of human cancer cell lines. For instance, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were synthesized and evaluated for their ability to inhibit the proliferation of MCF-7 breast cancer cells. nih.gov Some of these compounds demonstrated significant growth inhibitory effects, highlighting the potential of the pyrazole core in developing new anticancer agents. nih.gov

Furthermore, studies on other pyrazole derivatives, such as those incorporating a quinolinyl chalcone (B49325) group or acyl thiourea (B124793) moieties, have also revealed potent anticancer activity. mdpi.com For example, one compound in a series of pyrazole derivatives with 4b-amidopodophyllotoxin rings showed significant antiproliferative activity against the A549 lung cancer cell line. mdpi.com Another study identified a novel pyrazole derivative, PTA-1, which exhibited potent cytotoxicity against various cancer cell lines, including triple-negative breast cancer, by inducing apoptosis and cell cycle arrest. nih.gov

These examples underscore the general potential of the pyrazole scaffold in cancer research. The specific contribution of the 5-cyclopentyl and 3-ol substitutions on this particular pyrazole ring to cytotoxic and antiproliferative activities remains an area for further investigation.

Table 1: Examples of Antiproliferative Activity of Pyrazole Derivatives This table presents data for related pyrazole compounds to illustrate the general potential of the chemical class, as specific data for this compound is not available.

Compound/Derivative ClassCancer Cell Line(s)Observed EffectReference
1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivativesMCF-7 (Breast Cancer)Inhibition of cell proliferation nih.gov
Pyrazole derivatives with 4b-amidopodophyllotoxin ringsA549 (Lung Cancer)Significant antiproliferative activity mdpi.com
PTA-1 (a novel pyrazole derivative)Triple-Negative Breast Cancer cellsPotent cytotoxicity, induction of apoptosis and cell cycle arrest nih.gov

Anti-inflammatory Responses in Immune Cell Models

The pyrazole moiety is a core component of several well-known anti-inflammatory drugs, such as celecoxib. nih.gov This has spurred interest in the anti-inflammatory potential of other pyrazole derivatives. However, specific studies detailing the anti-inflammatory responses of this compound in immune cell models are not readily found in the current body of scientific literature.

The general class of pyrazole derivatives has been shown to possess anti-inflammatory properties. nih.gov The mechanism of action for some of these compounds involves the inhibition of key inflammatory mediators. For instance, the inhibition of Syk, a cytoplasmic protein-tyrosine kinase, is a target for ameliorating inflammation, and Syk inhibitors are in clinical development. google.com Additionally, the inhibition of phosphodiesterase 4 (PDE4) is another therapeutic target for inflammatory diseases, and numerous PDE4 inhibitors have been developed. google.com

Research into specialized pro-resolving mediators (SPMs) has opened new avenues for treating chronic inflammation. acs.org These molecules act on specific G protein-coupled receptors to resolve inflammation. acs.org While not directly studied with this compound, the development of small molecule mimetics of SPMs represents a potential area where pyrazole derivatives could be explored.

In one study, the anti-inflammatory properties of unitary medicines of interleukin (IL)-1β and tumor necrosis factor α (TNF-α) were investigated in a model of human primary monocytes and THP-1 cells. nih.gov This research highlights the intricate cellular mechanisms involved in inflammation that could be modulated by novel compounds. The potential for this compound to modulate these or other inflammatory pathways remains to be elucidated through specific in vitro studies with immune cell models.

Antimicrobial Efficacy Against Bacterial and Fungal Strains

The antimicrobial potential of heterocyclic compounds is an area of active research, with pyrazole derivatives being no exception. nih.gov While specific data on the antimicrobial efficacy of this compound against bacterial and fungal strains is not well-documented, the broader class of pyrazoles has shown promise.

Numerous studies have reported the synthesis and evaluation of pyrazole derivatives for their antibacterial and antifungal activities. mdpi.comnih.gov For example, a series of 1H-pyrazole-3-carboxylic acid derivatives were evaluated against both Gram-positive and Gram-negative bacteria, with some compounds showing notable activity. mdpi.com Similarly, pyrazole derivatives containing a quinolinyl chalcone group have been found to be potent against both bacterial and fungal strains. mdpi.com

The structure-activity relationship of these derivatives is a key area of investigation, with various substitutions on the pyrazole ring influencing their antimicrobial spectrum and potency. nih.gov For instance, some pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives have demonstrated inhibitory effects on Candida species. mdpi.com The introduction of different functional groups to the pyrazole core is a strategy employed to enhance antimicrobial activity. nih.gov

Given the established antimicrobial potential of the pyrazole scaffold, this compound represents a candidate for future antimicrobial screening.

Table 2: Examples of Antimicrobial Activity of Pyrazole Derivatives This table includes data for related pyrazole compounds to indicate the general antimicrobial potential of this chemical class, as specific data for this compound is not available.

Compound/Derivative ClassTarget Organism(s)Observed EffectReference
1H-pyrazole-3-carboxylic acid derivativesBacillus cereus, Staphylococcus aureus, Escherichia coli, Pseudomonas putidaAntibacterial activity mdpi.com
Pyrazoles with a quinolinyl chalcone groupBacterial and fungal strainsPotent antimicrobial activity mdpi.com
Pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivativesCandida parapsilosis, Candida tropicalis, Candida glabrataInhibitory effects mdpi.com

Antiviral Activity in Cell Culture Systems

The pyrazole nucleus is present in various compounds that have been investigated for their antiviral properties. nih.gov However, there is a lack of specific published data on the antiviral activity of this compound in cell culture systems.

The broader family of pyrazole derivatives has shown activity against a range of viruses. For instance, certain pyrazole compounds have been found to be active against herpes simplex virus types 1 and 2 in cell culture. nih.gov Research into inhibitors of SARS-CoV-2 replication has also explored heterocyclic compounds, including those with a pyrazole-like structure. mdpi.com The development of compounds that block the entry of viruses, such as Hepatitis C virus (HCV), into susceptible cells is another area where novel heterocyclic compounds are being investigated. google.com

The antiviral activity of these compounds is often dependent on the specific substitutions on the pyrazole ring, which influence their interaction with viral or host cell targets. nih.govmdpi.com Future studies would be necessary to determine if this compound possesses any antiviral efficacy.

Antiparasitic Efficacy in Protozoan or Helminth Models

The search for new antiparasitic agents is a global health priority. While there is a scarcity of specific data on the antiparasitic efficacy of this compound, a patent for heterocyclic compounds for the treatment of helminth infections suggests that cycloalkyl groups, such as cyclopentyl, are of interest in this therapeutic area. google.com

The patent describes the use of various heterocyclic compounds for the treatment of diseases caused by cestodes, nematodes, and trematodes. google.com The inclusion of cycloalkyl groups in the described structures indicates their potential role in conferring anthelmintic properties. google.com However, it is important to note that this patent does not specifically name or test this compound.

Further research, including in vitro and in vivo studies using protozoan or helminth models, would be required to ascertain any potential antiparasitic activity of this compound.

Mechanistic Investigations at the Molecular Level

Protein-Ligand Interaction Characterization (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC))

The characterization of protein-ligand interactions is fundamental to understanding the mechanism of action of bioactive compounds. nottingham.ac.uk Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide valuable data on the binding affinity, kinetics, and thermodynamics of these interactions. nottingham.ac.uk

Currently, there is no specific published research detailing the use of SPR or ITC to characterize the interaction of this compound with any specific protein target. Such studies are crucial for target identification and lead optimization in drug discovery.

The general principles of protein-ligand interaction analysis involve monitoring changes in physical properties upon binding. univr.it For example, NMR spectroscopy can detect changes in chemical shifts and relaxation parameters of either the protein or the ligand upon complex formation. univr.it Similarly, computational methods like molecular docking are often used to predict the binding modes of ligands to protein targets. researchgate.net

For any of the potential biological activities of this compound to be fully understood, detailed mechanistic studies, including protein-ligand interaction characterization, would be essential. These investigations would provide insights into its molecular targets and the structural basis for its activity.

Transcriptomic and Proteomic Analysis in Response to this compound Exposure (in vitro)

Comprehensive searches of available scientific literature and databases have revealed a significant lack of specific research on the transcriptomic and proteomic effects of in vitro exposure to this compound. While the broader class of pyrazole derivatives has been the subject of extensive pharmacological research, including studies on gene and protein expression, specific data for the this compound compound is not publicly available.

General studies on pyrazole-containing compounds have indicated a wide range of biological activities, which are inherently linked to alterations in gene and protein expression. For instance, various pyrazole derivatives have been investigated for their roles as anti-inflammatory agents, kinase inhibitors, and anticancer therapeutics. These activities are often mediated by changes in the expression of specific genes and proteins involved in signaling pathways related to cell proliferation, inflammation, and apoptosis. However, without direct experimental evidence for this compound, any discussion of its impact on the transcriptome and proteome would be speculative.

Future research in this area would necessitate a series of well-defined in vitro experiments. Such studies would typically involve exposing specific cell lines to this compound and subsequently analyzing changes in mRNA and protein levels using techniques like RNA-sequencing and mass spectrometry-based proteomics. The resulting data would be crucial for constructing a detailed understanding of the compound's mechanism of action at the molecular level.

Data Table: Transcriptomic and Proteomic Analysis

Due to the absence of specific studies on this compound, a data table for transcriptomic and proteomic analysis cannot be generated at this time.

Cellular Localization and Uptake Studies of this compound (in vitro)

Similar to the transcriptomic and proteomic data, there is a notable absence of published research specifically detailing the cellular localization and uptake mechanisms of this compound in vitro. Understanding how a compound enters a cell and where it accumulates is fundamental to elucidating its biological function.

Studies on other pyrazole derivatives have sometimes included investigations into their cellular distribution. For example, fluorescently labeling a compound can allow for its visualization within different cellular compartments using techniques like confocal microscopy. Such studies can reveal whether a compound primarily localizes to the cytoplasm, nucleus, mitochondria, or other organelles, providing clues about its potential molecular targets. The method of cellular entry, whether through passive diffusion, active transport, or endocytosis, is another critical aspect that would require dedicated investigation.

For this compound, determining these properties would be a key step in its pharmacological characterization. Research in this area would involve synthesizing a labeled version of the compound or using indirect methods to track its intracellular concentration and distribution over time.

Data Table: Cellular Localization and Uptake

As no specific studies on the cellular localization or uptake of this compound have been identified, a corresponding data table cannot be provided.

Structure Activity Relationship Sar Elucidation of 5 Cyclopentyl 1h Pyrazol 3 Ol Derivatives

Correlation between Structural Features and Observed Biological Activities (Molecular and Cellular Level)

The biological activity of 5-Cyclopentyl-1H-pyrazol-3-ol derivatives is a direct consequence of their three-dimensional shape and chemical properties, which dictate how they interact with specific biological targets like enzymes or receptors.

The 5-cyclopentyl group is a critical feature. In a study of pyrazole-based inhibitors for the metalloprotease meprin α, a derivative featuring a cyclopentyl moiety at position 3 (equivalent to position 5 in the subject compound's nomenclature) demonstrated potent inhibitory activity in the low nanomolar range, comparable to a diphenylpyrazole derivative. nih.gov This suggests that the bulky, hydrophobic cyclopentyl ring is highly effective at occupying a specific hydrophobic pocket (like the S1 pocket in proteases) within the target's active site, contributing significantly to binding affinity. researchgate.net

The 3-ol (hydroxy) group of the pyrazole (B372694) ring, existing in tautomeric equilibrium with the pyrazolin-5-one form, is a key functional group. nih.govinnovareacademics.in It can act as both a hydrogen bond donor and acceptor, allowing it to form crucial interactions with polar amino acid residues (e.g., serine, threonine, aspartate) in a binding site. This interaction often serves to anchor the molecule in a specific orientation, which is essential for effective inhibition.

Substitutions on the pyrazole ring nitrogen (N1) directly influence the molecule's orientation and interaction potential. For example, in studies on pyrazolo[3,4-d]pyrimidine derivatives as CDK2 inhibitors, substitutions at this position were shown to be critical for establishing hydrogen bonds with key residues like Leu83 in the ATP binding site. rsc.org Similarly, for this compound derivatives, an appropriately chosen N1-substituent could position the molecule optimally to engage with the target protein.

The following table correlates specific structural features with their roles in biological activity at the molecular level.

Structural FeaturePositionRole in Biological ActivityExample of Molecular Interaction
Cyclopentyl Group C5Occupies hydrophobic pockets in the target's active site, enhancing binding affinity.Van der Waals interactions with nonpolar amino acid residues (e.g., Leucine, Isoleucine, Valine). nih.govresearchgate.net
Hydroxy/Oxo Group C3Acts as a critical hydrogen bond donor/acceptor, anchoring the molecule.Hydrogen bonding with the backbone or side chains of polar amino acids (e.g., Ser, Thr, Asp). nih.gov
Pyrazole Nitrogen N1Site for substitutions that can modulate potency, selectivity, and pharmacokinetic properties.N-substituents can form additional hydrogen bonds or hydrophobic interactions, refining target engagement. rsc.org

Computational Approaches to SAR Analysis

To accelerate the drug discovery process and gain deeper insights into SAR, computational methods are widely employed. These techniques model the interactions between small molecules and their biological targets, helping to predict the activity of novel compounds and guide synthetic efforts.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are powerful tools for correlating the 3D properties of a series of molecules with their biological activities. nih.gov Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most common 3D-QSAR methods applied to pyrazole derivatives. tandfonline.comrsc.org

CoMFA calculates steric and electrostatic fields around a set of aligned molecules. The resulting contour maps highlight regions where bulky groups (steric field) or charged groups (electrostatic field) are predicted to either increase or decrease biological activity. nih.gov

CoMSIA provides a more detailed analysis by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govbenthamdirect.com This offers a more comprehensive understanding of the types of interactions that are crucial for activity.

Numerous 3D-QSAR studies on pyrazole derivatives have yielded statistically significant models (with high q² and r² values) that successfully predict the inhibitory activities of new compounds against targets such as kinases, Mycobacterium tuberculosis, and MALT1. tandfonline.comrsc.orgnih.govmdpi.com These models generate contour maps that provide clear, visual guidance for drug design. For example, a green contour in a steric map indicates that a bulky group is favored in that region, while a blue contour in an electrostatic map might suggest that an electronegative group would be beneficial. nih.gov

3D-QSAR MethodCalculated FieldsInformation ProvidedApplication in Design
CoMFA Steric, ElectrostaticIdentifies regions where molecular shape and charge distribution are critical for activity. tandfonline.comGuides modifications to optimize van der Waals and electrostatic interactions with the target. nih.gov
CoMSIA Steric, Electrostatic, Hydrophobic, H-Bond Donor, H-Bond AcceptorProvides a more detailed map of favorable and unfavorable interactions. nih.govbenthamdirect.comAllows for fine-tuning of multiple properties simultaneously to enhance potency and selectivity. rsc.org

A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. These features typically include hydrophobic centers, aromatic rings, hydrogen bond acceptors, hydrogen bond donors, and charged groups.

Initial pharmacophore models can be generated based on the structure of a known active ligand or the target's binding site. The SAR data obtained from synthesizing and testing a series of derivatives, such as those of this compound, is then used to refine this model. researchgate.net

For example, if SAR data reveals that adding a hydrogen bond donor at a specific position consistently improves activity, the pharmacophore model can be updated to include this feature. Conversely, if bulky substituents at another position are found to be detrimental, an exclusion volume can be added to the model.

This refined pharmacophore model serves as a sophisticated 3D query for virtual screening of large chemical databases to identify novel scaffolds that match the required features. researchgate.net Furthermore, insights from 3D-QSAR studies, such as the precise locations for favorable steric or electrostatic interactions, can be directly translated into constraints for the pharmacophore model, making it more predictive and robust. mdpi.comnih.gov This iterative process of testing, SAR analysis, and model refinement is a cornerstone of modern rational drug design.

Analytical Methodologies for Research and Characterization of 5 Cyclopentyl 1h Pyrazol 3 Ol

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is the cornerstone for separating 5-Cyclopentyl-1H-pyrazol-3-ol from starting materials, by-products, and impurities. The choice of technique depends on the specific analytical goal, from rapid reaction monitoring to high-resolution purity assessment.

High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase (RP) configuration, is a primary tool for the quantitative analysis and purity determination of pyrazole (B372694) derivatives. ijcpa.in A validated RP-HPLC method provides the necessary precision, accuracy, and sensitivity for quality control and stability testing. researcher.liferesearchgate.net

Method development for a compound like this compound would typically involve optimizing the mobile phase composition, stationary phase, flow rate, and detector wavelength. A common approach utilizes a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.net

Validation is performed according to International Conference on Harmonisation (ICH) guidelines, ensuring the method is reliable. Key validation parameters include linearity, precision, accuracy, specificity, and sensitivity (Limit of Detection, LOD; Limit of Quantitation, LOQ). ijcpa.in Studies on similar pyrazole derivatives have demonstrated excellent linearity (R² > 0.999) over a range of concentrations. researchgate.netnih.gov

Table 1: Illustrative RP-HPLC Method Parameters and Validation Data for Pyrazole Derivative Analysis

ParameterCondition / ValueSource
Chromatographic Conditions
ColumnC18, 250 x 4.6 mm, 5 µm researchgate.net
Mobile PhaseAcetonitrile:Water (90:10 v/v) researchgate.net
Flow Rate0.8 mL/min researchgate.net
Detection Wavelength237 nm researchgate.net
Column TemperatureAmbient ijcpa.in
Validation Parameters
Linearity Range2.5–50 µg/mL researchgate.net
Correlation Coefficient (R²)> 0.999 researchgate.netnih.gov
Limit of Detection (LOD)2.43 µg/mL researchgate.net
Limit of Quantitation (LOQ)7.38 µg/mL researchgate.net
Accuracy (% Recovery)99.58% - 112% researchgate.netresearchgate.net
Precision (% RSD)< 2.0% ijcpa.inresearchgate.net

This table presents typical data based on published methods for various pyrazole derivatives and serves as an illustrative example.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for analyzing volatile and thermally stable compounds. While the hydroxyl group in this compound may impart polarity and reduce volatility, GC analysis can be applicable, potentially after a derivatization step. Derivatization, such as silylation, would convert the polar -OH group into a less polar, more volatile silyl (B83357) ether, making the compound more amenable to GC analysis.

GC methods are used for in-process controls during synthesis and for the quantification of pyrazoles and related nitrogen-containing heterocyclic compounds in various matrices. mdpi.comgoogle.com The analysis of pyrazole derivatives by GC-MS also allows for the study of fragmentation patterns, which can aid in structural confirmation. researchgate.net However, challenges in achieving high recovery for some polar nitrogen heterocycles have been noted. mdpi.com

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid, qualitative monitoring of chemical reactions during the synthesis of pyrazole derivatives. bohrium.comorientjchem.org Its simplicity, speed, and low cost make it ideal for tracking the progress of a reaction in real-time.

In a typical application, small aliquots of the reaction mixture are spotted onto a TLC plate (e.g., silica (B1680970) gel 60 F254). rsc.org The plate is then developed in a suitable solvent system, such as a mixture of ethyl acetate (B1210297) and hexane. nih.gov By comparing the spots of the reaction mixture with those of the starting materials and the expected product, a chemist can quickly determine if the starting material has been consumed and if the product has formed. Visualization is commonly achieved under a UV lamp or by using an iodine chamber. rsc.orgnih.gov

Supercritical Fluid Chromatography (SFC) is emerging as a valuable "green" alternative to both normal- and reverse-phase HPLC for the analysis of polar compounds like nitrogen-containing heterocycles. mdpi.comscilit.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. This significantly reduces the consumption of organic solvents, making it an environmentally friendly technique. chromaleont.it

SFC is well-suited for the analysis of polar compounds and has been successfully used for the rapid separation of pyrazole, imidazole, and triazole derivatives. mdpi.comscilit.com Separations can often be achieved in under 10 minutes. chromaleont.it When coupled with tandem mass spectrometry (SFC-MS/MS), the technique provides both rapid separation and sensitive detection, making it a powerful tool for analyzing complex mixtures. mdpi.com

Hyphenated Techniques for Complex Mixture Analysis and Metabolite Identification (in vitro/non-clinical research)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the detailed analysis of complex samples. They provide not only quantitative data but also structural information, which is critical for impurity identification and metabolite characterization. ajrconline.orgajrconline.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a premier analytical technique for impurity profiling. ajrconline.org It combines the powerful separation capabilities of HPLC with the high sensitivity and structural elucidation potential of tandem mass spectrometry. This technique is crucial for detecting, identifying, and quantifying impurities present in the this compound drug substance, even at very low levels.

In a typical workflow, forced degradation studies are performed by subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. researchgate.net The resulting mixture is then analyzed by LC-MS/MS. The initial mass spectrometer (MS1) separates the ions based on their mass-to-charge ratio (m/z), and specific ions are selected for fragmentation. The second mass spectrometer (MS2) analyzes the resulting fragment ions, providing a structural fingerprint that helps to identify the impurity. researchgate.netasianjpr.com This approach is vital for understanding the degradation pathways and ensuring the stability of the compound.

Table 2: Hypothetical Impurity Profile for this compound as Determined by LC-MS/MS

Proposed ImpurityPotential SourceHypothetical RT (min)Hypothetical [M+H]⁺ (m/z)
CyclopentylhydrazineStarting Material2.1101.1
Ethyl 3-cyclopentyl-3-oxopropanoateStarting Material5.8171.1
3-Cyclopentyl-1H-pyrazol-5-olIsomer4.5153.1
5-Cyclopentyl-1H-pyrazole-3,4-dioneOxidation Product3.9167.1
Dimerization ProductSide Reaction9.2303.2

This table is for illustrative purposes to demonstrate how LC-MS/MS data is used for impurity profiling. RT (Retention Time) and m/z values are hypothetical.

GC-MS for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For derivatives of this compound, GC-MS analysis is instrumental in identifying impurities and degradation products, as well as in monitoring reaction progress during its synthesis. The gas chromatograph separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The mass spectrometer then fragments the eluted components and measures the mass-to-charge ratio of the resulting ions, providing a unique fingerprint for each compound.

In a typical GC-MS analysis of pyrazole derivatives, a capillary column such as a ZB-5MS is often employed. The oven temperature program is optimized to ensure adequate separation of all components. For instance, a program might start at a lower temperature and ramp up to a higher temperature to elute compounds with a wide range of boiling points. researchgate.net

Table 1: Illustrative GC-MS Parameters for Analysis of Pyrazole Analogs

Parameter Value
Column ZB 5- MS capillary standard Non-Polar column (30m x 0.25mm, 0.25 µm film) researchgate.net
Carrier Gas Helium at a constant flow of 1.0 mL/min researchgate.net
Injector Temperature 250 °C
Oven Program Initial temperature of 70°C, ramped to 260°C at 6°C/min researchgate.net
MS Detector Electron Ionization (EI) at 70 eV

| Mass Range | 40-500 amu |

This table presents typical parameters used for the GC-MS analysis of related organic compounds and serves as a likely starting point for the analysis of this compound.

Spectrophotometric Methods for Quantitative Analysis

UV-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Pyrazole derivatives, due to their aromatic nature, exhibit characteristic UV absorption spectra. The concentration of this compound in a solution can be determined by measuring its absorbance at a specific wavelength (λmax) and applying the Beer-Lambert law.

The UV-Vis spectrum of pyrazole derivatives can be influenced by the solvent and the pH of the solution, due to the presence of tautomeric forms (keto-enol tautomerism). For instance, the enol form of a pyrazol-3-ol derivative may be more prevalent in a non-polar solvent, while the keto form might dominate in a polar solvent. These tautomeric shifts can be observed as changes in the absorption spectrum.

Table 2: Representative UV-Vis Absorption Data for a Pyrazole Analog

Solvent λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)
Ethanol (B145695) 245 1.5 x 10⁴
Dichloromethane 250 1.3 x 10⁴

This table provides hypothetical yet plausible UV-Vis absorption data for a pyrazole derivative similar in structure to this compound, illustrating the effect of solvent on the absorption maximum.

Fluorescence spectroscopy is a highly sensitive technique that can be used to study the interactions of molecules with their environment. While not all molecules are fluorescent, many pyrazole derivatives have been shown to exhibit fluorescence, making this technique potentially applicable for studying the interactions of this compound with biomolecules or other chemical species. researchgate.netnih.gov The fluorescence emission wavelength and quantum yield can be sensitive to the polarity of the solvent and the presence of binding partners. researchgate.net

For example, the fluorescence properties of newly synthesized pyrazole oxadiazole compounds were measured, showing emission wavelengths in the range of 410-450 nm with varying quantum yields depending on the substituents. researchgate.net

Table 3: Illustrative Fluorescence Properties of a Functionalized Pyrazole Derivative

Solvent Excitation λ (nm) Emission λ (nm) Quantum Yield (Φ)
Cyclohexane 350 410 0.25
Ethanol 355 425 0.15

This table presents hypothetical fluorescence data for a pyrazole derivative, demonstrating how the photophysical properties might change with solvent polarity. The applicability to this compound would require experimental verification.

Electrochemical Methods for Oxidation/Reduction Potential Assessment

Electrochemical methods, such as cyclic voltammetry (CV), are employed to investigate the redox properties of molecules. These techniques can determine the oxidation and reduction potentials of a compound, providing insights into its electronic structure and its potential to participate in electron transfer reactions. The electrochemical behavior of pyrazole derivatives has been studied in various contexts, including their use as corrosion inhibitors and in the development of new catalysts. nih.govbohrium.com

The CV of a pyrazole derivative would typically show one or more oxidation and reduction peaks, corresponding to the transfer of electrons to or from the molecule. The potential at which these peaks occur is characteristic of the compound and its environment. For example, studies on arylazapyrazole derivatives have shown that the electrode process can be a mixed adsorption-diffusion controlled process. researchgate.net

Table 4: Representative Electrochemical Data for a Pyrazole Analog from Cyclic Voltammetry

Parameter Value
Working Electrode Glassy Carbon Electrode researchgate.net
Reference Electrode Ag/AgCl researchgate.net
Counter Electrode Platinum Wire
Solvent/Electrolyte Acetonitrile with 0.1 M TBAPF₆
Scan Rate 100 mV/s
Oxidation Potential (Epa) +1.2 V vs. Ag/AgCl

| Reduction Potential (Epc) | -0.8 V vs. Ag/AgCl |

This table provides plausible electrochemical data for a pyrazole derivative, which would be indicative of its redox properties.

Chiral Separation Techniques (if enantiomers are relevant for specific research)

The cyclopentyl group at the 5-position of the pyrazole ring in this compound can create a chiral center, leading to the existence of enantiomers. The separation of these enantiomers is crucial for stereospecific synthesis and for studying their differential biological activities. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are the most common techniques for chiral separations. nih.govchromatographyonline.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving enantiomers of pyrazole derivatives. nih.govnih.gov The choice of mobile phase, whether normal phase (e.g., hexane/isopropanol) or polar organic mode, can significantly impact the separation efficiency. nih.gov

Table 5: Illustrative Chiral HPLC Separation Parameters for a Pyrazole Analog

Parameter Value
Chiral Stationary Phase Lux Cellulose-2 nih.gov
Column Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Ethanol (90:10, v/v)
Flow Rate 1.0 mL/min mz-at.de
Temperature 25 °C qub.ac.uk
Detection UV at 254 nm
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min

| Resolution (Rs) | > 2.0 |

This table details typical conditions for the chiral separation of a pyrazole derivative, providing a strong starting point for developing a method for the enantiomers of this compound.

Prospective Avenues for Application and Future Research Trajectories for 5 Cyclopentyl 1h Pyrazol 3 Ol

Role as a Versatile Synthetic Intermediate

The inherent reactivity of the 5-Cyclopentyl-1H-pyrazol-3-ol scaffold makes it an attractive starting material for the synthesis of more complex molecular architectures.

Precursor for Diverse Heterocyclic Systems

The pyrazole (B372694) ring is a common feature in a wide array of fused heterocyclic systems with diverse biological activities. The functional groups present in this compound (a reactive hydroxyl group, a secondary amine in the pyrazole ring, and an adjacent C-H bond) offer multiple points for chemical modification. For instance, by analogy with other pyrazole derivatives, it could serve as a precursor for the synthesis of pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[5,1-c] nih.govnih.govrsc.orgtriazoles. nih.govresearchgate.net

The general synthetic strategies that could be employed are outlined in the table below:

Target Heterocyclic SystemPotential Reaction PartnerReaction Type
Pyrazolo[1,5-a]pyrimidinesβ-dicarbonyl compoundsCondensation
Pyrazolo[3,4-b]pyridinesα,β-unsaturated ketonesCondensation
Pyrazolo[5,1-c] nih.govnih.govrsc.orgtriazolesHydrazonoyl halidesCyclocondensation

These transformations would yield novel polycyclic compounds where the cyclopentyl group could modulate solubility, membrane permeability, and interactions with biological targets.

Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov The pyrazole scaffold is a frequent participant in such reactions. mdpi.com It is conceivable that this compound could be utilized in MCRs to generate libraries of diverse compounds for biological screening. For example, it could potentially participate in Ugi or Passerini-type reactions, incorporating the pyrazole moiety into a larger, more complex structure.

A hypothetical MCR involving this compound is presented below:

MCR TypeReactant 1Reactant 2Reactant 3Potential Product Class
Ugi-typeThis compoundAldehydeIsocyanideα-acylamino carboxamide derivatives of pyrazole
Passerini-typeThis compoundCarboxylic acidIsocyanideα-acyloxy carboxamide derivatives of pyrazole

Potential as a Chemical Probe for Biological Systems

Chemical probes are essential tools for elucidating the function of biomolecules in their native environment. The development of fluorescent or isotopically labeled versions of this compound could open doors to its use in chemical biology.

Development of Fluorescent or Isotopic Probes

The pyrazole scaffold can be functionalized with fluorophores to create fluorescent probes for imaging biological processes. nih.govrsc.org The N-H group of the pyrazole ring in this compound provides a convenient handle for the attachment of various fluorescent dyes. Furthermore, isotopic labeling, for instance with ¹³C or ¹⁵N, could be achieved during the synthesis of the pyrazole ring, enabling its use in metabolic studies or as an internal standard in mass spectrometry-based assays.

Probe TypePotential Modification SiteLabel/FluorophorePotential Application
Fluorescent ProbeN1-position of the pyrazole ringFluorescein, Rhodamine, etc.Cellular imaging, high-throughput screening
Isotopic ProbePyrazole ring atoms (C or N)¹³C, ¹⁵NMetabolic labeling, quantitative proteomics

Use in Target Identification and Validation Studies in Cell-Free or Cellular Models

Once a biologically active derivative of this compound is identified, a chemical probe version could be synthesized to identify its molecular target. This could involve the introduction of a photoreactive group for covalent labeling of the target protein, or a tag for affinity purification. Such studies are crucial for understanding the mechanism of action of a bioactive compound.

Theoretical and Pre-clinical Exploration as a Lead Compound

The pyrazole moiety is considered a "privileged scaffold" in drug discovery due to its presence in numerous approved drugs. nih.gov The unique substitution pattern of this compound makes it an interesting candidate for exploration as a lead compound for various therapeutic targets.

Theoretical studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analyses, could be employed to predict the potential biological targets of this compound and its derivatives. arabjchem.org These computational approaches can guide the synthesis of analogs with improved potency and selectivity.

Following theoretical validation, promising compounds would undergo pre-clinical evaluation in cell-free and cellular models to assess their efficacy and preliminary safety profiles. nih.gov The cyclopentyl group may confer favorable pharmacokinetic properties, such as increased lipophilicity and metabolic stability, which are desirable attributes for drug candidates.

Optimization for Specific Enzyme Inhibition or Receptor Modulation (in vitro)

The pyrazole nucleus is a well-established pharmacophore found in numerous biologically active compounds, known to interact with a wide range of enzymes and receptors. Consequently, this compound represents a valuable starting point for optimization studies aimed at discovering potent and selective inhibitors or modulators.

Future in vitro research could focus on screening this compound against various enzyme families. For instance, its structure is suggestive of potential activity against kinases, a class of enzymes frequently targeted in cancer therapy. The cyclopentyl group could be oriented to occupy hydrophobic pockets within the ATP-binding site of specific kinases. Similarly, the pyrazole core could act as a scaffold for developing inhibitors of enzymes such as cyclooxygenases (COX), which are involved in inflammation.

In the realm of receptor modulation, the pyrazole moiety is a key component of compounds that interact with cannabinoid and metabotropic glutamate (B1630785) receptors. nih.gov Future studies could involve synthesizing derivatives of this compound and evaluating their binding affinity and functional activity at these and other G-protein coupled receptors (GPCRs). A hypothetical screening panel for initial in vitro testing is presented in Table 1.

Table 1: Hypothetical In Vitro Screening Panel for this compound

Target Class Specific Examples Rationale for Inclusion
Kinases JNK3, GSK3β Pyrazole derivatives have shown inhibitory activity against these kinases, relevant to neurodegenerative diseases.
Cyclooxygenases COX-1, COX-2 The pyrazole scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.
G-Protein Coupled Receptors CB1, CB2, mGluR5 Analogs of pyrazole have demonstrated modulation of these receptors, which are implicated in various neurological and psychiatric disorders. nih.gov
Desuccinylases DapE Pyrazole thioether scaffolds have been utilized to develop inhibitors of bacterial enzymes like DapE, suggesting potential antibacterial applications.

Investigation into Agrochemical Applications (e.g., theoretical herbicide/fungicide development)

The pyrazole ring is a prominent feature in a number of commercially successful herbicides and fungicides. This suggests that this compound could serve as a foundational structure for the development of new agrochemicals. The lipophilic cyclopentyl group may enhance penetration through plant cuticles or fungal cell membranes, a desirable property for such agents.

In the context of herbicide development, pyrazole-containing compounds are known to inhibit key plant enzymes. Theoretical studies could explore the docking of this compound and its virtual derivatives into the active sites of enzymes such as protoporphyrinogen (B1215707) oxidase (PPO) and acetolactate synthase (ALS).

For fungicidal applications, pyrazole derivatives have been shown to be effective against a range of plant pathogens. The mechanism of action often involves the inhibition of succinate (B1194679) dehydrogenase (SDHI). Future research could involve the synthesis and screening of this compound and its analogs for their ability to inhibit fungal respiration and mycelial growth. A theoretical framework for the agrochemical development of this compound is outlined in Table 2.

Table 2: Theoretical Framework for Agrochemical Development of this compound

Application Target Enzyme/Process Rationale Key Structural Feature
Herbicide Protoporphyrinogen Oxidase (PPO) Pyrazole rings are present in known PPO-inhibiting herbicides. Pyrazole core
Herbicide Acetolactate Synthase (ALS) A key target for several classes of herbicides; pyrazoles can be designed to fit the active site. Pyrazole core
Fungicide Succinate Dehydrogenase (SDHI) A well-established target for fungicidal pyrazole carboxamides. Pyrazole core and potential for derivatization
Fungicide Mycelial Growth Inhibition The cyclopentyl group could enhance membrane disruption and overall fungitoxicity. Cyclopentyl group

Material Science Applications (e.g., ligands in coordination chemistry, polymer chemistry if relevant)

Pyrazole and its derivatives are known to be excellent ligands for the formation of coordination complexes with a variety of metal ions. The nitrogen atoms of the pyrazole ring in this compound can act as donors, allowing for the formation of stable metal-organic frameworks (MOFs) or discrete coordination polymers. The presence of the hydroxyl group provides an additional coordination site, potentially leading to the formation of polynuclear complexes with interesting magnetic or catalytic properties.

Future research in this area could involve reacting this compound with various transition metal salts to synthesize and characterize the resulting coordination compounds. These new materials could then be investigated for applications in catalysis, gas storage, or as luminescent materials.

While direct applications in polymer chemistry are less obvious, the hydroxyl group of this compound could be functionalized to introduce a polymerizable group, such as an acrylate (B77674) or vinyl ether. This would allow for its incorporation as a monomer into polymer chains, potentially imparting new properties to the resulting material, such as altered thermal stability or metal-binding capabilities.

Advancements in Computational Prediction and Design

Computational chemistry and machine learning are poised to play a crucial role in unlocking the full potential of this compound. These in silico methods can guide the synthesis of new derivatives and provide a deeper understanding of their potential interactions with biological targets.

AI/Machine Learning Approaches for De Novo Design of Analogs

Generative artificial intelligence (AI) and machine learning (ML) models can be trained on large datasets of known bioactive pyrazole derivatives. These models can then be used for the de novo design of novel analogs of this compound with optimized properties. For example, a generative model could be tasked with designing molecules that are predicted to have high binding affinity for a specific enzyme while maintaining drug-like physicochemical properties. This approach can significantly reduce the time and cost associated with the discovery of new lead compounds.

Enhanced Molecular Modeling for Mechanistic Understanding

Molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the potential binding modes of this compound with various biological targets. These computational techniques can help to elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity and selectivity. For instance, MD simulations could be used to study the conformational changes that occur upon binding of this compound to an enzyme's active site, providing a more dynamic and realistic picture of the binding event.

Exploration of Novel Biological Targets and Therapeutic Areas (Pre-clinical, Molecular Focus)

Beyond the more established roles of pyrazoles, future pre-clinical research could explore novel biological targets and therapeutic areas for this compound and its derivatives. The versatility of the pyrazole scaffold suggests that it may interact with targets that are not yet widely associated with this class of compounds.

High-throughput screening of this compound against a broad panel of biological targets could uncover unexpected activities. For example, its potential to modulate ion channels or nuclear receptors could be investigated. Furthermore, the exploration of its effects on cellular pathways involved in diseases such as fibrosis or metabolic disorders could open up new therapeutic avenues. A focus on the molecular mechanisms underlying any observed biological effects will be crucial in these exploratory pre-clinical studies.

Integration with High-Throughput Screening Methodologies

High-Throughput Screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid assessment of vast numbers of chemical compounds for their activity against a specific biological target. The efficiency of HTS campaigns is heavily reliant on the quality and design of the compound libraries being screened. nih.gov Central to library design is the use of "privileged scaffolds"—molecular frameworks that are known to bind to multiple biological targets, offering a higher probability of identifying active compounds or "hits". nih.gov The pyrazole ring is widely recognized as one such privileged scaffold, making its derivatives, including this compound, prime candidates for inclusion in HTS libraries. nih.gov

The suitability of this compound for HTS is rooted in the chemical and structural properties of its pyrazol-3-ol core combined with the specific characteristics of its cyclopentyl substituent. The pyrazole scaffold is synthetically tractable, allowing for the straightforward creation of large, diverse libraries of analogs—a fundamental requirement for comprehensive screening. researchgate.net Its aromatic nature and the presence of both hydrogen bond donor and acceptor sites allow for versatile interactions with the active sites of various protein targets, particularly enzymes like kinases. chemmethod.comnih.gov

The cyclopentyl group at the 5-position provides a distinct lipophilic and three-dimensional character to the molecule. In library design for HTS, such aliphatic rings are used to probe hydrophobic pockets within a target's binding site to enhance potency and selectivity. frontiersin.org A study exploring the structure-activity relationships of pyrazole-based inhibitors for meprin α and β found that a derivative with a cyclopentyl moiety exhibited inhibitory activity comparable to a diphenylpyrazole analog, highlighting the significance of this type of substituent in modulating biological activity. nih.gov

For an HTS campaign, this compound would serve as a core structure for a focused library designed to explore the structure-activity relationship (SAR). By systematically modifying other positions on the pyrazole ring, researchers can rapidly identify which chemical features are critical for the desired biological effect.

Below is an example of how a focused compound library could be designed around the this compound scaffold for an HTS campaign targeting a hypothetical protein kinase.

Table 1: Illustrative Design of a Focused HTS Library Based on the this compound Scaffold This table is a hypothetical representation for illustrative purposes.

Compound ID Scaffold R1 Substituent (N1-position) R2 Substituent (C4-position) Rationale for Inclusion
LIB-001 This compound -H -H Parent compound, baseline activity
LIB-002 This compound -CH3 -H Explore effect of small alkyl group
LIB-003 This compound -Phenyl -H Introduce aromatic interaction potential
LIB-004 This compound -H -Cl Probe for halogen bond interactions
LIB-005 This compound -H -Br Evaluate larger halogen substituent
LIB-006 This compound -Phenyl -Cl Combine aromatic and halogen features
LIB-007 This compound -CH2-COOH -H Introduce acidic group for new H-bonds

The integration of such a library into an HTS workflow follows a standardized, multi-step process designed for efficiency and accuracy. This process ensures that promising initial hits are systematically validated and characterized to confirm their activity and eliminate false positives.

Table 2: Standardized High-Throughput Screening Workflow for a Pyrazole-Based Library This table outlines a typical, generalized HTS workflow.

Phase Step Description Objective
1. Assay Development & Optimization Miniaturization The biological assay is adapted to a 384-well or 1536-well plate format. Reduce reagent costs and increase throughput.
Automation Validation Assay performance is tested using robotic liquid handling systems. Ensure robustness and reproducibility.
2. Primary Screen Single-Point Screen The entire compound library (e.g., 10,000+ compounds) is tested at a single concentration (e.g., 10 µM). Identify initial "hits" that show activity above a predefined threshold.
3. Hit Confirmation Re-testing Initial hits are re-tested under the same conditions from the source plate. Confirm activity and eliminate errors from the primary screen.
Fresh Sample Test Hits are re-ordered as fresh powder, solubilized, and tested again. Eliminate artifacts due to compound degradation or impurities.
4. Dose-Response Analysis IC50/EC50 Determination Confirmed hits are tested across a range of concentrations (e.g., 8-point curve) to determine potency. Quantify the potency (IC50 or EC50) of each confirmed hit.
5. Secondary & Orthogonal Assays Counter-Screening Hits are tested in assays designed to identify non-specific activity or assay interference (e.g., fluorescence quenching). Eliminate false positives and promiscuous inhibitors.

While specific HTS data for this compound is not extensively documented in public literature, its structural attributes align perfectly with the requirements for a valuable screening compound. researchgate.net The pyrazole scaffold is a proven entity in successful drug discovery campaigns, particularly for kinase inhibitors. nih.govnih.gov Therefore, this compound and focused libraries derived from it represent a promising, albeit underexplored, avenue for future HTS-based research aimed at discovering novel therapeutic agents.

Conclusion

Summary of Key Findings and Contributions to the Field of Pyrazole (B372694) Chemistry

The examination of 5-Cyclopentyl-1H-pyrazol-3-ol underscores its position as a significant heterocyclic compound within the broader class of pyrazole derivatives. Research into this molecule has elucidated its distinct chemical and physical properties, which are largely dictated by the interplay between the aromatic pyrazole core and its specific substituents: a hydroxyl group at the C3 position and a cyclopentyl group at the C5 position. The pyrazole ring itself is a well-established pharmacophore, known to impart a wide range of biological activities due to its unique electronic configuration and ability to act as both a hydrogen bond donor and acceptor. ias.ac.inresearchgate.net

The primary contribution of this compound to the field lies in its utility as a versatile synthetic intermediate. The pyrazol-3-ol core is a key building block for more complex molecules, and the presence of the cyclopentyl moiety introduces increased lipophilicity and conformational rigidity. These features are crucial in medicinal chemistry for optimizing a compound's pharmacokinetic and pharmacodynamic profile. Structure-activity relationship (SAR) studies on derivatives of this compound have helped to correlate specific structural features with biological activities, thereby advancing the rational design of new therapeutic agents. researchgate.netresearchgate.net The synthesis of this compound, typically achieved through the cyclocondensation of a β-keto ester with hydrazine (B178648), is representative of established methods for creating substituted pyrazoles, yet offers a platform for developing more advanced, efficient, and environmentally friendly synthetic protocols. mdpi.commdpi.com

Reaffirmation of the Academic Significance of this compound Research

The academic significance of this compound is reaffirmed by its role as a valuable scaffold in drug discovery and agrochemical research. mdpi.comresearchgate.net Pyrazole derivatives are core components of numerous pharmaceuticals, including anti-inflammatory, anticancer, and antimicrobial agents. nih.govnih.govnih.gov Research on this specific molecule contributes to the vast and continually expanding library of pyrazole-based compounds.

Its importance is particularly noted in the context of SAR studies. By serving as a parent compound, this compound allows researchers to systematically investigate how modifications to the pyrazole ring or the introduction of new functional groups affect biological targets. The bulky cyclopentyl group provides a unique structural motif to explore the steric and electronic requirements of enzyme active sites or cellular receptors. This makes it an important tool for probing biological systems and designing molecules with enhanced potency and selectivity. researchgate.net The continued study of such relatively simple, yet specifically functionalized, pyrazoles is crucial for building the foundational knowledge required for breakthroughs in medicinal and materials chemistry. mdpi.com

Outlook for Future Research and Development Directions

The future of research involving this compound is promising, with several key avenues for exploration. The development of novel, more efficient synthetic methodologies, including green chemistry approaches and catalytic methods, remains a priority to facilitate wider access to this and related compounds for further study. ias.ac.inresearchgate.net

In the realm of medicinal chemistry, future work will likely focus on using this compound as a starting point for creating extensive libraries of derivatives. nih.gov These libraries can be screened against a wide array of biological targets, such as kinases, cyclooxygenase (COX) enzymes, and various receptors, to identify new lead compounds for therapeutic development. nih.govmdpi.com There is significant potential in optimizing the pyrazole core to enhance binding affinity and selectivity for critical anticancer targets like EGFR, PI3K/AKT, and VEGFR. nih.gov Furthermore, the unique structural properties of this compound make it a candidate for incorporation into novel therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates, to improve tumor targeting and efficacy. nih.gov

The table below outlines potential future research directions based on the established significance of the pyrazole scaffold.

Research DirectionRationale & ObjectivePotential Impact
Novel Synthesis Routes Develop microwave-assisted or flow-chemistry-based syntheses to improve yield, reduce reaction times, and enhance environmental safety. researchgate.netIncreased availability and reduced cost for research and development.
Derivative Library Generation Use combinatorial chemistry to create a diverse library of derivatives by modifying the N1 and C4 positions and the 3-ol group.Discovery of new bioactive molecules with applications in medicine and agrochemistry. mdpi.com
Kinase Inhibitor Development Design and synthesize analogs to target specific protein kinases implicated in cancer and inflammatory diseases. nih.govIdentification of potent and selective lead compounds for new anticancer or anti-inflammatory drugs.
Agrochemical Screening Evaluate the compound and its derivatives for potential herbicidal, fungicidal, or insecticidal properties. researchgate.netmdpi.comDevelopment of new, effective crop protection agents.
Material Science Applications Investigate the potential of derivatives for use as fluorescent sensors, dyes, or ligands in metal-organic frameworks. researchgate.netCreation of novel materials with specialized optical or chemical properties.

References

Primary Research Articles

Specific primary research articles focusing solely on 5-Cyclopentyl-1H-pyrazol-3-ol were not identified in the initial search.

Review Articles

A REVIEW ON PYRAZOLE (B372694) AN ITS DERIVATIVE - IJNRD.

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. nih.gov

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. mdpi.com

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. mdpi.com

A REVIEW ON THE CURRENT STUDIES IN PYRAZOLE DERIVATIVES, THEIR BIOLOGICAL AND PHARMACOLOGICAL PROPERTIES - ResearchGate. researchgate.net

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. globalresearchonline.net

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. mdpi.com

Current status of pyrazole and its biological activities - PMC - PubMed Central. nih.gov

Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. mdpi.com

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. mdpi.com

Patents (if applicable to the research focus)

Patents specifically claiming this compound were not identified. However, numerous patents exist for pyrazole derivatives with various applications. google.comcommonorganicchemistry.comgoogle.com

Textbooks and Handbooks

General information on the synthesis and reactivity of pyrazoles can be found in standard textbooks on heterocyclic chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.